Butyl 2-fluoroprop-2-enoate
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Overview
Description
Butyl 2-fluoroprop-2-enoate is a chemical compound with the molecular formula C7H11FO2 . It is synthesized in the laboratory into a polymer and used to homopolymerize or copolymerize with other acrylate/methacrylate monomers to produce fluorinated acrylic polymers . These polymers have high thermal stability, weather resistance, and a low refractive index .
Synthesis Analysis
The synthesis of Butyl 2-fluoroprop-2-enoate involves its conversion into a polymer. This polymer is then used to homopolymerize or copolymerize with other acrylate/methacrylate monomers to produce fluorinated acrylic polymers .Molecular Structure Analysis
The molecular structure of Butyl 2-fluoroprop-2-enoate is represented by the formula C7H11FO2 . The molecule consists of a butyl group attached to a 2-fluoroprop-2-enoate group .Chemical Reactions Analysis
Butyl 2-fluoroprop-2-enoate is capable of undergoing various chemical reactions. The fluorine substitution makes the alkene slightly more electropositive, though it is still electron-deficient overall. This enhances susceptibility to nucleophilic addition reactions . Furthermore, the fluorine can increase the propagation rate in free radical polymerization .Physical And Chemical Properties Analysis
Butyl 2-fluoroprop-2-enoate has a molecular weight of 146.16 g/mol . It is used in the laboratory to synthesize polymers that have high thermal stability, weather resistance, and a low refractive index .Scientific Research Applications
1. Biosynthesis of Butyl Acetate
- Summary of Application: Butyl acetate has wide applications in food, cosmetics, medicine, and biofuel sectors. It can be produced by either chemical or biological synthetic processes with corresponding alcohols and acids .
- Methods of Application: In this study, three proof-of-principle strategies for the one-pot butyl acetate production from glucose through microbial fermentation were designed and evaluated .
- Results: 7.3 g/L of butyl acetate was synthesized by butanol-producing Clostridium acetobutylicum NJ4 with the supplementation of exogenous acetic acid .
2. Synthesis of Triorganotin Complexes
- Summary of Application: The ligand, (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid, and its tri-butylstannyl (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoate, trimethylstannyl (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoate and triethylstannyl (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoate complexes were obtained and characterized .
- Methods of Application: The spectroscopic data revealed the presence of the OH in the FTIR and NMR spectra of the (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and the absence of this peak in the spectra of the complexes confirm their successful formation .
- Results: The geometry confirmation was done using single-crystal X-ray diffraction and found a 5-coordinated distorted trigonal bipyramidal comprising of the O1 of the carboxylate moiety, O3 of the amide moiety occupying the axial position while the three equatorial positions were occupied by the carbon atoms of the three butyl groups .
Future Directions
The future directions of Butyl 2-fluoroprop-2-enoate research and application could involve its use in the synthesis of more complex polymers. Its properties make it a valuable monomer for the production of fluorinated acrylic polymers , which have a variety of potential applications due to their high thermal stability and weather resistance .
properties
IUPAC Name |
butyl 2-fluoroprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGALRPUJDUYEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448695 |
Source
|
Record name | Butyl 2-fluoroprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-fluoroprop-2-enoate | |
CAS RN |
10011-39-9 |
Source
|
Record name | Butyl 2-fluoroprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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